molecular formula C12H7N3O3S B1403032 7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid CAS No. 1375302-47-8

7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid

Cat. No. B1403032
M. Wt: 273.27 g/mol
InChI Key: DRJDUYKDXQXQSK-UHFFFAOYSA-N
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Description

“7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid” is a chemical compound with the molecular formula C12H7N3O3S . It is a derivative of the thiazolo[3,2-b]-1,2,4-triazine class of compounds . These compounds have been widely used in organic and medicinal chemistry, as well as in agricultural science .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure that includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various techniques such as X-ray powder diffraction (XRD) data . The IR and NMR spectra can also provide valuable information about the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Transformations

A study by Britsun et al. (2004) described a procedure for preparing triazolo[5,1-b][1,3]thiazine derivatives, which could be further processed into various compounds with potential applications in chemical research (Britsun, Esipenko, Kudryavtsev, & Lozinskii, 2004).

Antimicrobial Activity

Sahu, Ganguly, and Kaushik (2014) conducted research on triazolo[3,4-b][1,3,4] thiadiazine derivatives, finding some of them to have promising antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).

Antibacterial and Antifungal Activities

Research by Taha (2008) on 1,2,4-triazolo[1,5-d]tetrazol-6-yl-1,2,4-triazolo [3,4-b]-1,3,4-thiadiazoles showed they were effective against various microorganisms, highlighting their potential in antibacterial and antifungal applications (Taha, 2008).

Synthesis and Molecular Structure

A study by Mamedov et al. (2004) focused on the synthesis of methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylates, providing insights into their molecular structure and potential applications in chemical research (Mamedov, Mustakimova, Gubaidullin, Litvinov, & Levin, 2004).

Novel Fused Derivatives

Nagaraju et al. (2013) synthesized novel fused triazolo[3,4-b][1,3,4]thiadiazol derivatives, which could have significant applications in the development of new chemical entities (Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).

One-Pot Synthesis

Research by Jilloju et al. (2020) demonstrated a one-pot multi-component reaction to synthesize substituted 2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones, a method that could be important for streamlining synthesis processes in chemical research (Jilloju, Srikanth, Kumar, & Vedula, 2020).

Future Directions

The future directions in the research of this compound could involve exploring its biological activities and potential applications in medicinal chemistry. The synthesis process could also be optimized for better yields .

properties

IUPAC Name

7-oxo-2-phenyl-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-10-8(11(17)18)6-19-12-13-9(14-15(10)12)7-4-2-1-3-5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDUYKDXQXQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CSC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745179
Record name 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid

CAS RN

1375302-47-8
Record name 7H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-carboxylic acid, 7-oxo-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375302-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
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7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
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7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Reactant of Route 6
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid

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